Acadesine (5-amino-4-imidazolecarboxamide riboside, AICAR), is a purine nucleoside analog. [] It acts as an adenosine-regulating agent, increasing adenosine production from adenosine monophosphate during myocardial ischemia. [, ] Acadesine is considered pharmacologically silent under normal physiological conditions, but its activity is triggered during periods of net ATP catabolism. []
Acadesine was developed by PeriCor Therapeutics and licensed to Schering-Plough in 2007 for phase III clinical studies. It is classified as an investigational small molecule drug with anti-ischemic properties. The compound has been studied primarily for its ability to activate AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis. Acadesine is currently being evaluated for the treatment of acute lymphoblastic leukemia and for preventing ischemic injury during coronary artery bypass graft surgery .
The synthesis of acadesine involves several complex steps. Initially, the reaction between 2-bromo tribenzoyl ribose and diaminomaleonitrile leads to the formation of the aminosugar, predominantly in the β-anomer form. This product is then treated with methyl orthoformate in the presence of a base, facilitating the formation of the imidazole ring through the displacement of alkoxy groups by adjacent amines .
A detailed synthetic route includes:
Acadesine has a molecular formula of and a molecular weight of approximately 258.23 g/mol. Its structure features an imidazole ring linked to a ribofuranoside moiety, which is characteristic of nucleosides. The compound's structural attributes include:
Acadesine participates in various chemical reactions due to its functional groups:
Acadesine acts primarily as an agonist of AMP-activated protein kinase (AMPK). Its mechanism involves:
Key physical and chemical properties of acadesine include:
Acadesine has several potential applications:
Acadesine (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICAR) emerged as a pioneering adenosine-regulating agent (ARA) in the late 20th century, targeting myocardial ischemia-reperfusion injury—a pathophysiological process where blood restoration after coronary occlusion paradoxically exacerbates tissue damage through inflammation, oxidative stress, and calcium overload [3] [6]. Unlike direct adenosine receptor agonists, acadesine operates by amplifying endogenous adenosine bioavailability selectively within ischemic tissues. During ischemia, ATP catabolism generates adenosine, which exerts cardioprotective effects via vasodilation, platelet aggregation inhibition, and neutrophil activation suppression [1] [6]. However, endogenous adenosine is rapidly catabolized or reabsorbed, limiting its therapeutic utility. Acadesine overcomes this by serving as a metabolic precursor that accumulates as 5-aminoimidazole-4-carboxamide ribotide (ZMP) in hypoxic cells. ZMP mimics adenosine monophosphate (AMP), inhibiting adenosine deaminase and phosphorylation to sustain adenosine levels precisely where needed [6].
Table 1: Key Adenosine-Regulating Agents (ARAs) and Their Mechanisms
Agent | Primary Target | Mechanism of Action | Therapeutic Application |
---|---|---|---|
Acadesine | AMP-activated protein kinase (AMPK) | Modulates adenosine metabolism; activates AMPK | Myocardial ischemia-reperfusion injury |
Regadenoson | Adenosine A₂A receptor | Selective receptor agonism | Pharmacological stress testing |
ATL146e | Adenosine A₂A receptor | Receptor agonism with anti-inflammatory effects | Experimental ischemia models |
Bay 60-6583 | Adenosine A₂B receptor | Receptor agonism promoting cytoprotection | Preclinical models of sickle cell disease |
Preclinical studies in rat models demonstrated that acadesine administration before or during ischemia reduced infarct size by up to 40% and improved post-ischemic functional recovery. For example, aortic flow recovery increased from 16.5 ml/min in controls to 28.9 ml/min in acadesine-treated hearts after 2.5 hours of ischemia [6]. This validated the ARA concept—leveraging endogenous cytoprotective pathways without systemic side effects of bolus adenosine administration [1] [6].
Initial cardioprotective mechanisms attributed to acadesine centered on adenosine metabolism. However, the 2000s revealed deeper, multimodal actions intersecting with cellular energy sensing and inflammatory regulation:
AMPK Activation and Metabolic Reprogramming
Acadesine’s metabolite ZMP directly activates AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis. AMPK activation:
Anti-Inflammatory and Vascular Effects
Beyond AMPK, acadesine induces a preconditioned anti-inflammatory state:
Table 2: Key Mechanisms of Acadesine in Ischemia-Reperfusion Injury
Mechanistic Pathway | Biological Effect | Experimental Evidence |
---|---|---|
AMPK activation | ↑ Glucose uptake; ↑ K_ATP channel recruitment | 40% ↑ glucose uptake in human skeletal muscle [3] |
eNOS/NO signaling | ↓ Leukocyte adhesion; ↑ microvascular perfusion | 70% ↓ post-ischemic leukocyte rolling in rodents [10] |
HO-1 induction | Antioxidant protection; ↓ inflammation | Abrogated by HO-1 inhibitors in cardiac models [10] |
Transcriptional reprogramming | Suppression of pro-apoptotic and pro-inflammatory genes | Synergy with rituximab in lymphoma GEP studies [7] |
Temporal Specificity of Protection
Rat studies revealed that timing is critical: acadesine administered before ischemia or with cardioplegia enhanced functional recovery (aortic flow: 22.6–23.6 ml/min vs. control 10.6 ml/min), but delivery only during reperfusion was ineffective [6]. This aligned with clinical CABG trials where acadesine infusion before aortic clamping reduced perioperative infarction by 25% [1] [9].
Table 3: Nomenclature of Acadesine
Synonym | Identifier |
---|---|
Chemical Name | 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside |
Acadesine | INN |
AICA-riboside | Common abbreviation |
AICAR | Research code |
GP-1-110 | Early code |
CHEBI:28498 | ChEBI ID |
2627-69-2 | CAS Registry Number |
DB04944 | DrugBank ID |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9